(2R,3S,11bS)-Dihydrotetrabenazine L-Val
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Overview
Description
(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound with a unique molecular structure. It is often referred to as Tetrabenazine Related Impurity 14. This compound holds immense value for researchers and scientists working in various fields due to its distinctive properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, including the use of specific reagents and catalysts. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Generally, the synthesis involves the reduction of tetrabenazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high purity and consistency. These methods often include advanced purification techniques such as chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(2R,3S,11bS)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and studies involving neurotransmitter regulation.
Medicine: It serves as a tool in pharmacological research, particularly in the study of neurological disorders.
Industry: The compound is used in the development of new drugs and in quality control processes.
Mechanism of Action
The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves its interaction with specific molecular targets and pathways. It primarily affects neurotransmitter regulation by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to decreased levels of certain neurotransmitters in the synaptic cleft. This action is crucial in the study of neurological disorders and the development of related therapies .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound from which (2R,3S,11bS)-Dihydrotetrabenazine L-Val is derived.
Dihydrotetrabenazine: Another derivative with similar properties but different stereochemistry.
Valbenazine: A related compound used in the treatment of tardive dyskinesia.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a related impurity of tetrabenazine. This uniqueness makes it valuable in research and development, particularly in the study of stereochemical effects on biological activity .
Properties
Molecular Formula |
C24H38N2O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m0/s1 |
InChI Key |
GEJDGVNQKABXKG-YPIYEQTHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
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